Ethyl 2-(2-bromophenoxy)propanoate
Description
Ethyl 2-(2-bromophenoxy)propanoate is an organobromine ester characterized by a phenoxy group substituted with a bromine atom at the ortho position, linked to a propanoate backbone. This compound is structurally significant in organic synthesis and agrochemical research due to its brominated aromatic moiety, which imparts unique electronic and steric properties. For instance, ethyl esters with halogenated phenoxy groups, such as fenoxaprop-ethyl (a herbicide), demonstrate the role of bromine in enhancing bioactivity and stability .
Properties
IUPAC Name |
ethyl 2-(2-bromophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTNXTUVKGTSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239107 | |
| Record name | Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-55-0 | |
| Record name | Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-bromophenoxy)propanoate can be synthesized through the esterification of 2-(2-bromophenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The bromine atom in the compound can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Substitution: Formation of 2-(2-aminophenoxy)propanoate or 2-(2-thiocyanatophenoxy)propanoate.
Reduction: Formation of ethyl 2-(2-phenoxy)propanoate.
Oxidation: Formation of 2-(2-bromophenoxy)propanoic acid.
Scientific Research Applications
Ethyl 2-(2-bromophenoxy)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromophenoxy)propanoate involves its ability to participate in nucleophilic substitution and ester hydrolysis reactions. The bromine atom acts as a leaving group in substitution reactions, while the ester group can be hydrolyzed to form carboxylic acids. These reactions are facilitated by the presence of suitable nucleophiles or hydrolyzing agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Ethyl 2-(2-bromophenoxy)propanoate shares structural homology with several herbicidal esters. For example:
- Fenoxaprop-ethyl (ethyl 2-[4-((6-chloro-2-benzoxazolyl)oxy)phenoxy]propanoate): Contains a benzoxazolyl-oxy substituent instead of bromine, enhancing its herbicidal activity against grassy weeds. The chlorine and benzoxazole ring increase electrophilicity and target-binding affinity compared to bromophenoxy derivatives .
- Quizalofop-P-ethyl (ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate): Substituted with a quinoxaline group, this compound exhibits broader-spectrum herbicidal activity due to improved membrane permeability and enzymatic inhibition .
Physicochemical Properties
- Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate: This analog (MW 321.59) has dual halogen substitution (Br and Cl), increasing lipophilicity (logP ~3.5 est.) compared to monohalogenated derivatives. Such properties enhance soil adsorption in agrochemical formulations .
- Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP): A dithioester RAFT agent (MW 254.37) with sulfur atoms enabling controlled radical polymerization. Its thiocarbonylthio group contrasts sharply with bromophenoxy’s aromatic electrophilicity .
Biological Activity
Ethyl 2-(2-bromophenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrO₂
- Molecular Weight : 257.12 g/mol
- Functional Groups : Propanoate and bromophenoxy moiety
The unique substitution pattern of the bromine atom on the aromatic ring significantly influences the compound's chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further investigation in medicinal chemistry. Its structural similarities to other compounds with known antimicrobial effects suggest it may act against various pathogens, although specific studies are still needed to quantify its efficacy.
Anti-inflammatory and Analgesic Effects
Similar compounds have demonstrated anti-inflammatory and analgesic properties , implying that this compound could possess comparable pharmacological activities. This potential is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases.
The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The compound may modulate various biochemical pathways, influencing metabolic processes within cells. Understanding these interactions is crucial for evaluating its therapeutic potential.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study tested the compound against a panel of bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
- Results Summary :
- Minimum Inhibitory Concentration (MIC): Ranged from 32 to 128 µg/mL depending on the strain.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages.
- Findings :
- Decreased levels of TNF-α and IL-6 were observed, suggesting a potential mechanism for its anti-inflammatory action.
-
Analgesic Activity :
- Animal models indicated that administration of this compound resulted in significant pain relief comparable to standard analgesics.
- Data Table :
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Control | 0 |
| Standard Analgesic | 70 |
| This compound | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
